A Technical Guide to the Synthesis and Chemical Properties of Chrysoidine Dye
A Technical Guide to the Synthesis and Chemical Properties of Chrysoidine Dye
Abstract: This document provides a comprehensive technical overview of chrysoidine, a significant monoazo dye. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its synthesis, chemical properties, and biological interactions. This guide outlines the fundamental reaction for its preparation, details its key physicochemical characteristics, and presents standardized experimental protocols. Furthermore, it discusses the toxicological profile of chrysoidine, an essential consideration for its handling and potential applications. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate understanding.
Chemical and Physical Properties
Chrysoidine, also known as C.I. Basic Orange 2, is a reddish-brown crystalline powder.[1][2] It was one of the early commercial successes in the azo dye category and has been in use since 1875.[3][4] The hydrochloride salt is the most common form, enhancing its stability and solubility in aqueous solutions.[5] It is utilized in the textile, paper, and ink industries, and also finds application as a biological stain.[6][7]
The following table summarizes the key quantitative properties of Chrysoidine G (hydrochloride form).
| Property | Value | References |
| CAS Number | 532-82-1 | [7][8] |
| Molecular Formula | C₁₂H₁₃ClN₄ | [6][8] |
| Molecular Weight | 248.71 g/mol | [6][8] |
| Appearance | Reddish-brown crystalline powder | [2][6] |
| Melting Point | 118-118.5 °C | [9] |
| ~112 °C (decomposes) | [6] | |
| 235 °C (decomposes) | [5][10] | |
| Max Absorption (λmax) | 449 nm (in water) | [2][9] |
| Solubility (at 15 °C) | ||
| Water | 5.5% | |
| Absolute Ethanol | 4.75% | |
| Cellosolve | 6.0% | |
| Anhydrous Ethylene Glycol | 9.5% | |
| Xylene | 0.005% | |
| Benzene | Practically insoluble | |
| Acetone | Slightly soluble | [1] |
Chrysoidine is soluble in water and ethanol but is practically insoluble in nonpolar solvents like benzene.[6] When dissolved in concentrated sulfuric acid, it produces a yellow solution, which turns orange upon dilution.[2] The dye's stability is considered moderate, with a shelf life of up to 24 months when stored in a cool, dry place away from direct sunlight.[6] However, like many azo compounds, it can be explosive when suspended in air at specific concentrations.[2][9]
Synthesis of Chrysoidine
The synthesis of chrysoidine is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The process occurs in two primary stages: the diazotization of an aromatic amine (aniline) followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound (m-phenylenediamine).[3][4]
The overall synthesis can be visualized as follows:
Caption: Reaction pathway for the synthesis of chrysoidine dye.
This protocol describes a representative laboratory-scale synthesis of chrysoidine.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
m-Phenylenediamine
-
Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated HCl and water.
-
Cool the beaker in an ice bath to maintain the temperature between 0-5 °C. This is critical as diazonium salts are unstable at higher temperatures.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution with constant stirring. The addition should be slow enough to ensure the temperature does not rise above 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the reaction goes to completion. The formation of the benzenediazonium chloride salt is indicated by a slight color change.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve an equimolar amount of m-phenylenediamine in dilute HCl.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.
-
An orange to reddish-brown precipitate of chrysoidine hydrochloride should form almost immediately.
-
Continue stirring the mixture in the ice bath for another 30 minutes.
-
-
Isolation and Purification:
-
Isolate the crude chrysoidine dye by vacuum filtration.
-
Wash the precipitate with a small amount of cold, saturated sodium chloride solution to remove impurities.
-
The crude product can be purified by recrystallization from hot water, potentially with the addition of a small amount of HCl.
-
Dry the purified reddish-brown crystals in a desiccator or a low-temperature oven.
-
Spectroscopic Characterization
Characterization of the synthesized dye is crucial to confirm its identity and purity. UV-Visible and NMR spectroscopy are standard methods for this purpose.
The concentration of chrysoidine can be determined using UV-Visible spectrophotometry.[8][10][11]
Procedure:
-
Prepare a stock solution of a known concentration of chrysoidine in distilled water.
-
From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Measure the absorbance of each solution using a UV-Visible spectrophotometer, scanning a wavelength range from approximately 300 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax), which should be around 440-449 nm.[9][12]
-
Plot a calibration curve of absorbance versus concentration to be used for determining the concentration of unknown samples.
Caption: General experimental workflow for spectroscopic analysis.
Procedure:
-
Dissolve a small amount (5-10 mg) of the purified chrysoidine dye in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a trace of DCl).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the resulting data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and structural assignment.
Biological and Toxicological Profile
For drug development professionals, understanding the biological activity and toxicity of a compound is paramount. Chrysoidine is known primarily as an industrial dye and biological stain, but it is not used therapeutically.[1][6] Its toxicological profile raises significant safety concerns.
Several studies have investigated the genotoxicity of chrysoidine and its base, Solvent Orange 3.
-
Mutagenicity: Chrysoidine has demonstrated mutagenic activity in the Ames test, particularly with metabolic activation.[9][14] The mutagenic activity appears to be catalyzed by cytochrome P488.[9]
-
Carcinogenicity: There is limited evidence for carcinogenicity in animals; one study in mice showed an increase in liver-cell tumors and leukemias.[15] Reports of bladder cancer in amateur fishermen who used chrysoidine-dyed maggots as bait led to case-control studies, with one suggesting a possible increased risk.[14][15]
-
DNA Damage: The dye has been shown to cause DNA strand breaks in algae.[14] This is believed to occur through metabolic activation leading to reactive intermediates that can bind to DNA.
Caption: Logical pathway of chrysoidine-induced genotoxicity.
When administered orally to mice, only very small amounts of chrysoidine were found bound to liver proteins, suggesting limited systemic bioavailability or rapid metabolism and excretion.[10] Additionally, in vitro studies have shown that chrysoidine can interact with the Na+-K+ pump.[14]
Given its toxicological profile, chrysoidine should be handled with appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, to minimize exposure.
References
- 1. Chrysoidine [drugfuture.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]
- 4. britannica.com [britannica.com]
- 5. Chrysoidine G analytical standard 532-82-1 [sigmaaldrich.com]
- 6. Chrysoidine Dyes at Best Prices with High Performance [dyesandpigments.co.in]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. abmole.com [abmole.com]
- 9. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chrysoidine G I CAS#: 532-82-1 I azoic dye (cationic dye I InvivoChem [invivochem.com]
- 11. shop.labclinics.com [shop.labclinics.com]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. CHRYSOIDINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
